6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2S and its molecular weight is 355.38. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Research into triazolopyridazine derivatives, similar in structural complexity to the specified compound, has shown potential antiproliferative activity. These compounds have been synthesized and evaluated for their ability to inhibit the proliferation of endothelial and tumor cells. This indicates their potential application in cancer research, specifically targeting tumor growth and angiogenesis without discussing their dosage or side effects (Ilić et al., 2011).
Structural and Theoretical Analysis
Another facet of scientific research applications involves the structural analysis and theoretical studies of pyridazine analogs. For instance, DFT calculations and Hirshfeld surface analysis have been conducted on triazolopyridazine compounds to understand their molecular properties, which is crucial for designing molecules with desired biological activities. These studies offer insights into the electronic structure and intermolecular interactions, informing the synthesis of more effective compounds (Hamdi Hamid Sallam et al., 2021).
Antimicrobial and Antiviral Activity
Research into thienopyrimidine derivatives, which share a heterocyclic core with the compound , has revealed pronounced antimicrobial activity. These studies are pivotal for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The exploration of these compounds' mechanisms of action and effectiveness against various pathogens can lead to the discovery of novel therapeutic agents (M. Bhuiyan et al., 2006).
Cardiovascular Research
Compounds featuring a triazolopyridazine backbone have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research suggests potential applications in developing treatments for cardiovascular diseases, focusing on compounds that can modulate blood pressure and improve heart function without detailing their administration or adverse effects (Y. Sato et al., 1980).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
It is known that triazole compounds can make specific interactions with different target receptors . This suggests that the compound could potentially exert its effects through similar interactions.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. For instance, some triazole compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway . This compound could potentially affect similar pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies could provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.
Properties
IUPAC Name |
6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c23-14-4-2-11(17-20-14)15(24)16-7-13-19-18-12-3-1-10(21-22(12)13)9-5-6-25-8-9/h1,3,5-6,8H,2,4,7H2,(H,16,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNXJOFIVJQNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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